2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

Physicochemical Property Medicinal Chemistry Amine Basicity

Pharmaceutical intermediate requiring cyclopropyl constraint and dual amine-hydroxyl reactivity for KDM1A inhibitor or peptidomimetic synthesis. Avoid hazardous de novo cyclopropanation. - **Key advantage**: Conformational rigidity & metabolic stability from cyclopropyl ring (increased s-character). - **Reactivity**: Primary amine (acylation/alkylation) + tertiary amine + hydroxyl (leaving group conversion). - **Predicted properties**: BP 254.6°C, density 1.07 g/cm³, pKa ~14.75. - **Logistical lead time**: Standard 3-7 day dispatch.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B13256837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC1N(CCN)CCO
InChIInChI=1S/C7H16N2O/c8-3-4-9(5-6-10)7-1-2-7/h7,10H,1-6,8H2
InChIKeyPFCSCWURUVOKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol Profile


2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol, with the CAS registry number 1247700-13-5 and molecular formula C₇H₁₆N₂O (MW 144.22), belongs to the class of amino alcohols that feature a distinctive cyclopropyl substituent. This compound contains a tertiary amine nitrogen bonded simultaneously to a cyclopropyl group, a primary aminoethyl chain, and a hydroxyethyl chain. Its predicted physicochemical properties include a boiling point of 254.6±15.0 °C, a density of 1.07±0.1 g/cm³, and a predicted pKa of 14.75±0.10 . As a synthetic intermediate, it serves as a precursor for 2-amino-1-cyclopropylethanol derivatives, which have been explored for pharmaceutical applications including antiviral and antitumor agents [1].

1 Cyclopropyl amino alcohol synthetic intermediate for pharmacophore construction
2 Conformationally constrained building block with reported metabolic stability context
3 Tri-functional scaffold: primary amine, tertiary amine, and hydroxyl derivatization sites

2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol vs Simpler Amino Alcohols


This compound cannot be directly replaced by linear amino alcohols such as 2-(2-aminoethylamino)ethanol (lacking the cyclopropyl group) or by simpler cyclopropylamines (e.g., cyclopropylamine, lacking the hydroxyethyl chain) without fundamentally altering molecular recognition, physicochemical profile, and synthetic utility. The cyclopropyl ring confers distinct conformational constraint and electronic properties—specifically, increased s-character in the exocyclic bonds—that influences both receptor binding and metabolic stability relative to acyclic analogs [1]. Simultaneously, the combination of a primary amine, a tertiary amine, and a hydroxyl group enables specific reactivity patterns in building block applications that are not achievable with mono-functional analogs. The quantitative evidence provided below substantiates these differentiation claims.

Target Compound Cyclopropyl amino alcohol Conformationally constrained cyclopropyl ring with increased exocyclic s-character; three reactive sites
Linear Amino Alcohols e.g., 2-(2-aminoethylamino)ethanol Lacks cyclopropyl constraint; molecular recognition and metabolic stability profile may not transfer
Target Compound Tri-functional scaffold Primary amine, tertiary amine, and hydroxyl groups enable orthogonal derivatization strategies
Simpler Cyclopropylamines e.g., cyclopropylamine, 2-(cyclopropylamino)ethanol Fewer reactive sites limit building block versatility; synthetic route complexity may differ

2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol Quantitative Comparison


Cyclopropyl-Induced pKa Shift

The cyclopropyl group in 2-[(2-aminoethyl)(cyclopropyl)amino]ethan-1-ol reduces the basicity of the adjacent tertiary amine compared to the corresponding N-ethyl analog due to the increased s-character of the cyclopropyl C-N bond, which decreases electron density on the nitrogen. The predicted pKa of the protonated amine is 14.75 ± 0.10 , whereas N,N-diethylethanolamine (an analog lacking cyclopropyl constraint) exhibits a pKa of approximately 9.9 [1], indicating a substantial difference in ionization state at physiological pH ranges.

Amine pKa Shift
Class-level inference
ΔpKa ≈ 4.85 (predicted)
Ionization state context may differ at physiological pH
Predicted via ACD/Labs Percepta; comparator pKa from experimental determination
Physicochemical Property Medicinal Chemistry Amine Basicity

Enhanced Polar Surface Area and Hydrogen Bonding

The presence of both a primary amine and a hydroxyl group in 2-[(2-aminoethyl)(cyclopropyl)amino]ethan-1-ol yields a higher topological polar surface area (tPSA) compared to simpler cyclopropylamine analogs that lack one of these functional groups. Based on structural similarity to N-(2-aminoethyl)-N-ethylcyclopropanamine (CAS 151793-24-7), which has a calculated tPSA of 29.3 Ų , the target compound is predicted to have a tPSA of approximately 38.3 Ų due to the replacement of an ethyl group with a hydroxyethyl group, increasing hydrogen bond donor and acceptor counts [1].

tPSA Increase
Cross-study comparable
ΔtPSA ≈ 9.0 Ų (∼31%)
Supports solubility and permeability profile review
Estimated from structural analog data; verify with direct measurement
Physicochemical Property Drug Design Hydrogen Bonding

Dual Amine and Hydroxyl Derivatization Sites

The target compound serves as a versatile intermediate for constructing 2-amino-1-cyclopropylethanol derivatives through selective reactions at the primary amine or hydroxyl group, as demonstrated in patent literature. In contrast, the simpler analog 2-(cyclopropylamino)ethanol (CAS 35265-06-6) lacks the aminoethyl chain and can only be synthesized via two main routes: condensation of ethyl 2-(cyclopropylamino)-2-oxoacetate (19% yield) or reaction of cyclopropylamine with 2-bromoethanol (72% yield) . The additional aminoethyl group in the target compound provides a second nucleophilic site for orthogonal protection and functionalization strategies.

Reactive Site Count
Supporting evidence
3 vs. 2 sites (50% increase)
Supports synthetic versatility review for building block selection
Enables orthogonal protection and functionalization strategies
Synthetic Chemistry Building Block Derivatization

2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol Applications


Antiviral and Antitumor Lead Synthesis

This compound serves as a key intermediate for the preparation of 2-amino-1-cyclopropylethanol derivatives, a scaffold of interest in antiviral and antitumor drug discovery. The cyclopropyl moiety imparts metabolic stability, while the amino alcohol core facilitates hydrogen bonding with biological targets [1]. Procuring this specific building block enables access to this pharmacophore class without the need for de novo cyclopropane construction, which often requires hazardous reagents (e.g., diazomethane) or specialized conditions [2].

Constrained Peptidomimetics and CNS Probes

The cyclopropyl group provides conformational constraint that is valuable for designing peptidomimetics and CNS-active compounds. In related cyclopropylamine derivatives, the ring's unique electronic properties have been exploited to enhance target binding affinity and improve pharmacokinetic profiles [1]. The compound's primary amine can be acylated or alkylated to introduce diverse side chains, while the hydroxyl group may be converted to a leaving group for further elaboration [2].

Polyamine Analogs for Epigenetic Targets

Cyclopropyl-containing polyamines have demonstrated activity as irreversible inhibitors of histone demethylase KDM1A (LSD1), an epigenetic target implicated in cancer [1]. The target compound, bearing both a cyclopropyl group and an ethylenediamine-like motif, can serve as a starting material for synthesizing novel polyamine analogs with potential LSD1 inhibitory activity. Its higher pKa relative to acyclic analogs may influence the protonation state required for interactions within the enzyme's active site [2].

Chelating Agents and Metal Complexes for Imaging

The combination of primary amine, tertiary amine, and hydroxyl donor atoms in a single molecule creates a tridentate ligand framework suitable for metal coordination. The cyclopropyl substituent introduces steric bulk that can modulate complex stability and geometry. Such metal complexes may find application in diagnostic imaging (e.g., ⁹⁹ᵐTc or ⁶⁸Ga radiopharmaceuticals) or as catalysts for organic transformations [1]. The compound's predicted density (1.07 g/cm³) and boiling point (254.6 °C) are consistent with handling under standard laboratory conditions [2].

Application
Selection Property
Validation Focus
Antiviral and antitumor lead discovery research
Cyclopropyl pharmacophore access without de novo cyclopropane construction
Metabolic stability context and target binding assessment
Constrained peptidomimetic design studies
Conformational constraint from cyclopropyl ring
Binding affinity and pharmacokinetic profiling studies
Epigenetic target probe synthesis
Ethylenediamine-like motif with cyclopropyl substitution
KDM1A/LSD1 inhibition assay context and protonation state review
Metal complex research for imaging applications
Tridentate ligand framework with steric modulation
Complex stability and geometry assessment under standard laboratory conditions

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